molecular formula C12H5ClF2N2O B12421684 4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde

4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde

Cat. No.: B12421684
M. Wt: 266.63 g/mol
InChI Key: XMPDKAVYQSOXLY-UHFFFAOYSA-N
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Description

4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . This reaction proceeds via a radical mechanism, often catalyzed by iridium and PhI(OAc)2 .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions leading to the formation of both pyrrole and quinoxaline rings. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different functionalized pyrroloquinoxalines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. This combination of halogens is less common in similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C12H5ClF2N2O

Molecular Weight

266.63 g/mol

IUPAC Name

4-chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde

InChI

InChI=1S/C12H5ClF2N2O/c13-12-10-2-1-6(5-18)17(10)11-4-8(15)7(14)3-9(11)16-12/h1-5H

InChI Key

XMPDKAVYQSOXLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC3=CC(=C(C=C32)F)F)Cl)C=O

Origin of Product

United States

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